Ethyl 2-(bromomethyl)-4-nitrobenzoate

説明

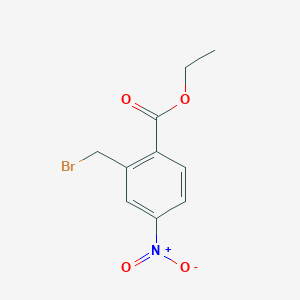

Ethyl 2-(bromomethyl)-4-nitrobenzoate is an aromatic ester characterized by a bromomethyl (-CH₂Br) substituent at the 2-position and a nitro (-NO₂) group at the 4-position of the benzoate ring. The compound’s molecular formula is C₁₀H₁₀BrNO₄, with a molecular weight of 288.10 g/mol. The bromomethyl group enhances electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling processes. The nitro group at the para position further activates the aromatic ring for electrophilic and radical reactions .

特性

IUPAC Name |

ethyl 2-(bromomethyl)-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-2-16-10(13)9-4-3-8(12(14)15)5-7(9)6-11/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUNJJJIGGBKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728734 | |

| Record name | Ethyl 2-(bromomethyl)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89001-54-7 | |

| Record name | Ethyl 2-(bromomethyl)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl 4-Nitrobenzoate

- Molecular Formula: C₉H₉NO₄

- Molecular Weight : 195.17 g/mol

- Key Features: Lacks the bromomethyl group at the 2-position, reducing its reactivity toward nucleophilic substitution. The nitro group at the 4-position is conjugated with the ester carbonyl, shifting the C=O FTIR peak to 1712 cm⁻¹ (vs. 1735–1750 cm⁻¹ for non-conjugated esters) .

- Synthesis : Prepared via esterification of 4-nitrobenzoic acid using H-MOR zeolite catalysts under microwave irradiation, achieving >90% yield .

- Applications : Primarily used as a precursor for pharmaceuticals and agrochemicals.

Ethyl 2-Bromo-4-Nitrobenzoate (CAS 128566-93-8)

- Molecular Formula: C₉H₈BrNO₄

- Molecular Weight : 275.07 g/mol

- The bromine atom is less reactive than a bromomethyl group, limiting its utility in alkylation reactions.

- Analytical Data : Characterized by GC-MS (retention time ~6–8 min under gradient elution with H₂O/ACN + 0.05% TFA) .

- Applications : Intermediate in the synthesis of dyes and bioactive molecules .

Ethyl (2R,3S)-2-Benzoyl-3-(4-Bromophenyl)-4-Nitrobutanoate

- Molecular Formula : C₂₀H₁₉BrN₂O₅

- Molecular Weight : 453.28 g/mol

- Key Features: A chiral ester with a bromophenyl group and nitrobutanoate chain. The stereochemistry (R,S configuration) enables its use in asymmetric catalysis and natural product synthesis.

- Synthesis: Prepared via organocatalytic Michael addition of ethyl 3-oxo-3-phenylpropanoate to nitroolefins .

- Applications : Intermediate in the synthesis of chiral pharmaceuticals .

Ethyl 2-(4-Bromophenyl)Acetate

- Molecular Formula : C₁₀H₁₁BrO₂

- Molecular Weight : 243.10 g/mol

- Key Features : Contains a bromophenyl group but lacks nitro substitution. The acetate ester is less electron-deficient, reducing its reactivity in electrophilic aromatic substitution.

- Analytical Data: NMR and FTIR confirm the absence of nitro group vibrations (e.g., NO₂ peaks at ~1520 cm⁻¹ are missing) .

Spectral Comparison :

- FTIR : Ethyl 4-nitrobenzoate shows a C=O peak at 1712 cm⁻¹ due to conjugation, while Ethyl 2-(bromomethyl)-4-nitrobenzoate exhibits additional C-Br stretching at 505–711 cm⁻¹ .

- HPLC : Retention times vary significantly; e.g., Ethyl 4-nitrobenzoate elutes at 5.17 min , while brominated analogs elute later (~6–8 min) under similar conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。